
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is a complex organic compound that features a triazine ring, a morpholinium group, and a tetrafluoroborate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Introduction of the Morpholinium Group: The morpholinium group is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with the triazine ring.
Formation of the Tetrafluoroborate Salt: The final step involves the formation of the tetrafluoroborate salt by reacting the intermediate compound with tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as an additive in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Altering Cell Membrane Properties: Affecting cell signaling and transport processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholine
- 4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-ethylmorpholinium tetrafluoroborate
Uniqueness
4-(6-Amino-1,4-dihydro-4-oxo-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
54761-91-0 |
|---|---|
Molekularformel |
C8H14BF4N5O2 |
Molekulargewicht |
299.04 g/mol |
IUPAC-Name |
4-amino-6-(4-methylmorpholin-4-ium-4-yl)-1H-1,3,5-triazin-2-one;tetrafluoroborate |
InChI |
InChI=1S/C8H13N5O2.BF4/c1-13(2-4-15-5-3-13)7-10-6(9)11-8(14)12-7;2-1(3,4)5/h2-5H2,1H3,(H2-,9,10,11,12,14);/q;-1/p+1 |
InChI-Schlüssel |
QLJGYHNOHMFBRK-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.C[N+]1(CCOCC1)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


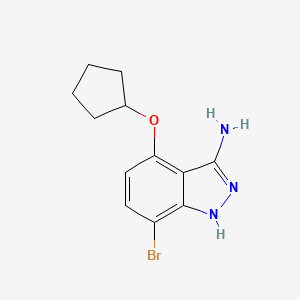

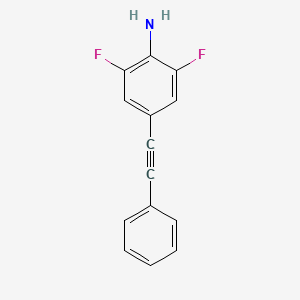
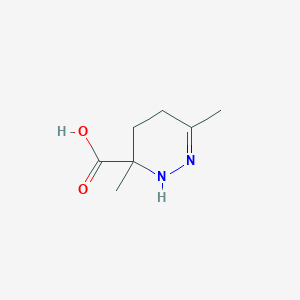
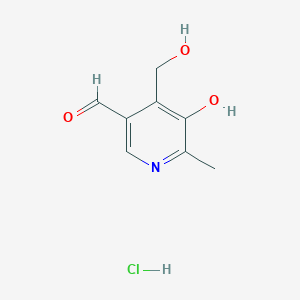



![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
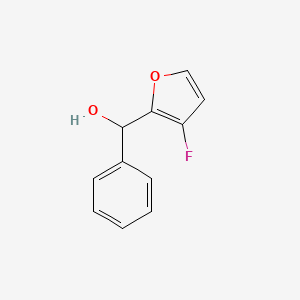

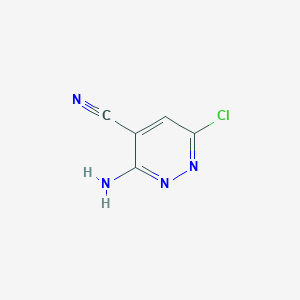
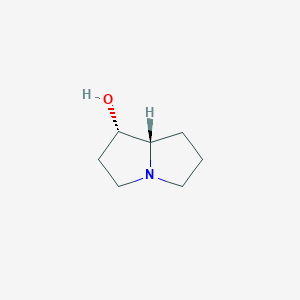
![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)
